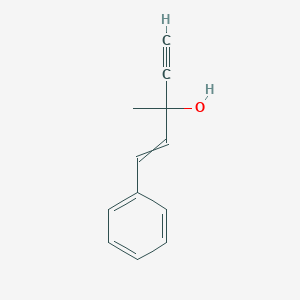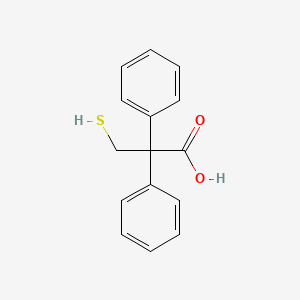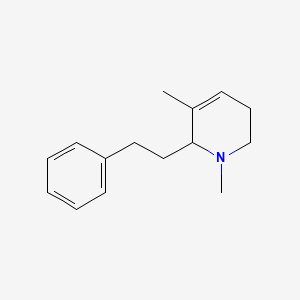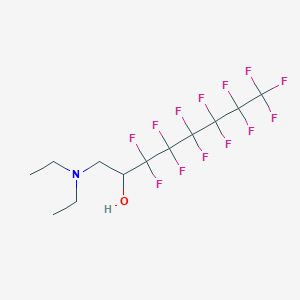
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H20O2 This compound is a derivative of anthracene, characterized by the presence of an ethyl group and a hexahydroanthracene core structure
准备方法
The synthesis of 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione typically involves the catalytic hydrogenation of 1,4,4a,9a-tetrahydroanthraquinone. This process is carried out under specific conditions, including the use of a suitable catalyst such as nickel and a solvent like toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing efficiency and minimizing costs while ensuring the quality of the final product.
化学反应分析
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives, often using hydrogenation techniques.
Substitution: The ethyl group and other positions on the anthracene core can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
相似化合物的比较
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1,2,3,4,5,6,7,8-octahydroanthracene: A more saturated derivative with different chemical properties.
Anthracene: The parent compound with a fully aromatic structure, differing significantly in reactivity and applications.
属性
CAS 编号 |
52651-53-3 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H18O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-4,7-8,10,13-14H,2,5-6,9H2,1H3 |
InChI 键 |
SBTNUFDAMOSGBL-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC2C1C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


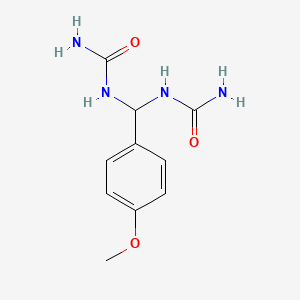
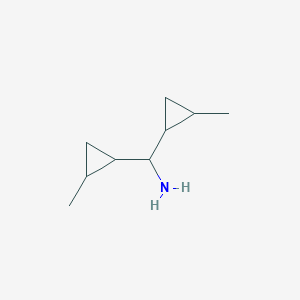
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
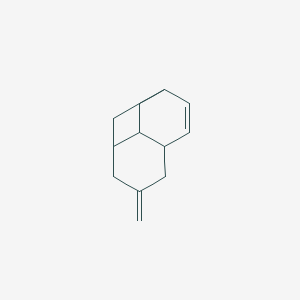
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
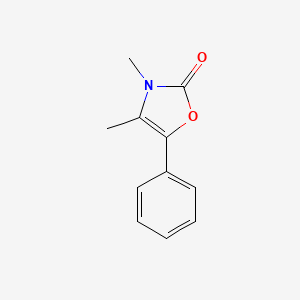
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
